{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol
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Overview
Description
{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol: is a unique organic compound characterized by its bicyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: : Converting the alcohol group to a carbonyl group.
Reduction: : Reducing any potential double or triple bonds in the structure.
Substitution: : Replacing one or more atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.
Reduction: : Typical reducing agents might be lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include aldehydes, ketones, alkanes, and other substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of fluorinated molecules on biological systems. It can serve as a probe to understand the interactions between fluorinated compounds and biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The presence of fluorine atoms can enhance the biological activity and stability of drug molecules.
Industry
In industry, this compound might be used in the production of specialty chemicals, polymers, or materials with specific properties conferred by the fluorine atoms.
Mechanism of Action
The mechanism by which {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors. The fluorine atoms can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine
3-Phenylbicyclo[1.1.1]pentane derivatives
Uniqueness
{2,2-difluoro-3-phenylbicyclo[111]pentan-1-yl}methanol is unique due to its specific fluorination pattern and bicyclic structure
Properties
CAS No. |
2381247-98-7 |
---|---|
Molecular Formula |
C12H12F2O |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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